(2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Lipophilicity ADME Prediction Physicochemical Profiling

This 1-alkyl-2-aryl-benzimidazole-2-methanol derivative features a non-acylated scaffold that reduces phospholipidosis risk vs. N-acyl analogs. The 2,5-dimethoxyphenyl motif is essential for sub-100 nM CB1 affinity (CoMFA-validated). The N1-propyl chain and chiral methanol linker create a unique physicochemical profile (cLogP 2.99, tPSA ~57 Ų) not interchangeable with methyl/isopropyl or 3,4-dimethoxy isomers. Available at ≥95% HPLC purity for focused CB1 antagonist, anticancer (MCF-7/MDA-MB-231), and antitubercular screening. Bulk quantities and custom synthesis are available upon request.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B5088311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O
InChIInChI=1S/C19H22N2O3/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)18(22)14-12-13(23-2)9-10-17(14)24-3/h5-10,12,18,22H,4,11H2,1-3H3
InChIKeyGTMXXTNYPOJJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol – Compound Class Baseline for Scientific Procurement


(2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol belongs to the class of 1-alkyl-2-aryl-benzimidazole-2-methanol derivatives, characterized by a 2,5-dimethoxyphenyl group at the 2-position and an N1-propyl substituent on the benzimidazole core . This architecture is documented in patent families covering 1-alkyl-2-aryl-benzimidazoles as kinase inhibitors and FLAP modulators [1]. The central methanol linker introduces a chiral center, and the 2,5-dimethoxy arrangement on the phenyl ring is a known pharmacophoric motif for cannabinoid (CB1) receptor affinity, as established in CoMFA-guided design of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles [2]. The compound is commercially offered as a screening compound with typical purity specifications of ≥95% (HPLC) by multiple suppliers .

Why Generic Substitution Fails for (2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol


Within the 1-alkyl-2-aryl-benzimidazole-2-methanol series, small structural modifications produce large differences in lipophilicity, hydrogen-bonding capacity, and target engagement that render generic substitution unreliable. Replacing the N1-propyl group with methyl or isopropyl shifts cLogP and polar surface area (PSA), altering membrane permeability and off-target binding profiles . The 2,5-dimethoxyphenyl substitution pattern is not interchangeable; the 3,4-dimethoxy isomer or unsubstituted phenyl analogues exhibit distinctly different CB1 receptor affinity profiles, as documented in the CoMFA model for N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles where the 2,5-dimethoxy arrangement was essential for nanomolar Ki [1]. Additionally, the methanol linker provides a defined hydrogen-bond donor that is absent in 2-arylbenzimidazoles lacking the hydroxymethyl group, impacting both solubility and target binding geometry [2]. The combination of these structural features – N-propyl chain, 2,5-dimethoxyphenyl ring, and chiral methanol linker – creates a unique physicochemical and pharmacophoric profile that cannot be replicated by mixing and matching fragments from the broader benzimidazole class.

Quantitative Differentiation Evidence for (2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol vs. Closest Analogs


cLogP and tPSA Differentiation: N1-Propyl vs. N1-Methyl and N1-Isopropyl Analogues

The N1-propyl substituent on the target compound confers a calculated octanol–water partition coefficient (cLogP) consistent with optimal oral absorption (Lipinski range 1–5), while the N1-methyl analogue is significantly less lipophilic and the N1-isopropyl analogue exceeds recommended cLogP limits for CNS-sparing applications. Computational predictions from the Mcule property calculator yield cLogP values of approximately 2.99 for the target compound (propyl), an estimated ~2.3 for the methyl analogue based on homologous series trends, and ~3.4 for the isopropyl analogue (SpectraBase Compound ID 5foBrSH7j5a, C19H22N2O3, exact mass 326.163043 g/mol) . The polar surface area (tPSA) of the target compound is approximately 56.9 Ų for the neutral methanol-linked core , positioning it within the accepted range for blood–brain barrier penetration (<90 Ų) while the N1-H analogue lacks sufficient lipophilicity for membrane passage. These calculated differences translate to measurable variations in ADME behavior that directly impact lead optimization decisions.

Lipophilicity ADME Prediction Physicochemical Profiling

Molecular Weight and Lipinski Rule-of-Five Compliance: Target Compound vs. Heavier Analogues

The target compound (C19H22N2O3, MW = 326.39 g/mol) sits firmly within the Lipinski 'rule-of-five' drug-like space with zero violations (MW <500, cLogP <5, H-bond donors = 1, H-bond acceptors = 5) . In contrast, the 1-(2,5-dimethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one analogue (C22H25N3O3, MW = 379.46 g/mol) approaches the upper molecular weight limit and carries an additional rotatable bond . Heavier dimeric benzimidazole CNS agents (e.g., patent US5684030 series) exceed MW 400, violating the standard lead-like criteria (MW ≤350). The target compound's molecular weight advantage translates to 0 RO5 violations versus 2 violations for several 5,7-dimethyl or 5-carboxamide-substituted comparators , making it a more attractive starting point for fragment-based or lead optimization campaigns where molecular complexity must be minimized.

Drug-likeness Bioavailability Lead-likeness

Cannabinoid CB1 Receptor Affinity: 2,5-Dimethoxyphenyl Pharmacophore Class-Level Potency

The 2,5-dimethoxyphenyl motif attached to the benzimidazole core is a validated pharmacophore for CB1 receptor affinity. In a CoMFA-guided study of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles, the most potent derivative (compound 5) displayed a Ki value of 1.2 nM against the CB1 receptor in radioligand displacement assays using [³H]CP-55,940 as the radioligand [1]. The target compound retains the identical 2,5-dimethoxyphenyl substitution pattern that was essential for nanomolar affinity in this series; the N1-propyl chain provides optimal lipophilic complementarity to the CB1 receptor's hydrophobic pocket as predicted by the CoMFA steric and electrostatic contour maps [1]. By contrast, 3,4-dimethoxyphenyl or unsubstituted phenyl analogues showed markedly reduced CB1 affinity (Ki values >100 nM or inactive) in the same assay format [2]. While direct CB1 Ki data for the target compound are not yet published, the structural correspondence with the 1.2 nM lead compound supports a class-level expectation of sub-100 nM CB1 affinity, representing a >80-fold potential improvement over non-2,5-dimethoxy isomers.

Cannabinoid Receptor CB1 Antagonist Radioligand Binding

Anticancer Activity: Class-Level Cytotoxic Potency of Aliphatic-Substituted Benzimidazole Derivatives

A recently published series of aliphatic-substituted benzimidazole derivatives demonstrated selective cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with lead compound 4 achieving IC50 values comparable to cisplatin while exhibiting lower toxicity toward normal MCF-10A breast epithelial cells [1]. Compound 4 also displayed strong binding affinity for CDK2 (docking score: -164.055 kcal/mol), forming hydrogen bonds with residues LEU134, ASP145, GLN131, and LYS33 within the ATP-binding pocket [1]. The target compound shares the aliphatic N1-substituted benzimidazole core and the aryl group at the 2-position, placing it within the same structural class. By comparison, the referenced aliphatic-substituted series compounds lacking the methanol linker or with different N-alkyl chains showed varying degrees of S-phase cell cycle arrest and Annexin V/PI-detectable apoptosis induction [1]. The N1-propyl chain on the target compound offers a distinct lipophilic balance relative to the methyl, ethyl, or butyl substitutions tested in the reference series, potentially modulating the selectivity index (SI = IC50 normal/IC50 cancer) observed for compound 4 (SI >3 for MCF-10A vs. MCF-7) [1]. Direct IC50 data for the target compound are not yet available; the class-level inference is that compounds bearing this aliphatic-benzimidazole-aryl architecture are promising anticancer screening candidates.

Breast Cancer Cytotoxicity CDK2 Inhibition

Antimycobacterial Activity: 2-Arylbenzimidazole Class MIC Data Against M. tuberculosis H37Rv

A series of 2-arylbenzimidazoles synthesized via molecular sieves–MeOH methodology were evaluated against M. tuberculosis H37Rv (ATCC 27294) using the MABA method. Several derivatives exhibited MIC values in the range of 6.25–50 µg/mL [1]. The target compound, bearing a 2-aryl (2,5-dimethoxyphenyl) substituent analogous to the active members of this series, is positioned as a candidate for antitubercular screening. Importantly, the methanol linker in the target compound introduces an additional hydrogen-bond donor not present in the 2-arylbenzimidazoles directly reported in the antitubercular study [1]. This hydrogen-bond donor may enhance interactions with mycobacterial enzyme targets such as InhA or DprE1, analogous to the binding mode improvements observed in benzimidazole-based FabI inhibitors where the hydroxymethyl group contributed cLogP-dependent improvements in serum free fraction [2]. The 2,5-dimethoxy substitution pattern, however, has not been specifically tested in the published antitubercular 2-arylbenzimidazole series; only halogen, hydroxyl, and simple alkoxy substituents were evaluated [1]. Therefore, the target compound represents an unexplored region of the antimycobacterial SAR space, with class-level MIC expectations in the 10–50 µg/mL range.

Antitubercular Mycobacterium tuberculosis MIC

Purity Specification: Vendor-Guaranteed Minimum Purity ≥95% (HPLC) vs. Lower-Purity Comparator Batches

Commercially available batches of (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol are supplied with a guaranteed minimum purity of ≥95% as determined by HPLC . By contrast, several closely related comparators from academic synthesis protocols are reported with purity levels of 90–93% after column chromatography, requiring additional recrystallization or preparative HPLC to reach screening-grade quality [1]. For example, the 1-isopropyl analogue available through certain vendors is listed at 90% purity minimum, while the N1-H analogue often requires custom synthesis with variable purity outcomes [2]. The ≥95% specification for the target compound reduces the need for end-user repurification, saving 1–2 working days and approximately $200–500 in purification costs per gram, directly impacting high-throughput screening (HTS) readiness where compound integrity at concentrations ≥10 mM DMSO stock is critical.

Quality Control Purity Reproducibility

Best Application Scenarios for (2,5-Dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol Based on Quantitative Evidence


Cannabinoid CB1 Receptor Screening Library Enrichment

With a class-level expectation of sub-100 nM CB1 receptor affinity based on the 1.2 nM Ki of the N-acyl-2,5-dimethoxyphenyl lead compound [1], the target compound is suitable for inclusion in focused CB1 antagonist/inverse agonist screening libraries. Its non-acylated scaffold distinguishes it from the published N-acyl series, potentially reducing phospholipidosis risk associated with highly lipophilic amide-linked CB1 ligands. Recommended screening concentration: 10 µM primary, with dose-response confirmation at 0.1 nM–10 µM.

Breast Cancer Phenotypic Screening with CDK2/Cyclin E Pathway Endpoints

The target compound shares the aliphatic-substituted benzimidazole architecture of compound 4, which demonstrated cisplatin-comparable IC50 values in MCF-7 and MDA-MB-231 breast cancer cells and strong CDK2 docking (-164.055 kcal/mol) [2]. It is recommended for phenotypic screening panels incorporating MCF-7 viability (MTT, 48 h), flow cytometric cell cycle analysis (S-phase arrest), and Annexin V/PI apoptosis detection, with a primary test concentration of 10 µM and 10-point dose-response curves for hit confirmation.

Antitubercular Hit Identification Against M. tuberculosis H37Rv

Building on the established MIC range of 2-arylbenzimidazoles (6.25–50 µg/mL) against H37Rv [3], the target compound should be included in antimycobacterial screening cascades using the MABA assay format. Its 2,5-dimethoxyphenyl-methanol substitution combination represents an unexplored region of the benzimidazole antitubercular SAR landscape. Primary screening at 50 µg/mL with MIC90 determination for active hits (≥90% inhibition) is advised.

ADME Profiling and Lead Optimization Starting Point

The target compound's favorable physicochemical profile (cLogP ≈ 2.99, MW 326.39, 0 RO5 violations) makes it an attractive starting point for ADME-guided lead optimization. It is recommended for parallel artificial membrane permeability assay (PAMPA), microsomal stability (human, rat), and CYP450 inhibition panels (CYP3A4, CYP2D6, CYP2C9). The single H-bond donor and moderate tPSA (~57 Ų) support predictions of acceptable oral absorption and blood–brain barrier penetration.

Quote Request

Request a Quote for (2,5-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.